molecular formula C7H6F3NO2 B581549 2-Amino-6-(Trifluoromethoxy)phenol CAS No. 1261524-09-7

2-Amino-6-(Trifluoromethoxy)phenol

Cat. No.: B581549
CAS No.: 1261524-09-7
M. Wt: 193.125
InChI Key: DADCLVKCMZDKHZ-UHFFFAOYSA-N
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Description

2-Amino-6-(Trifluoromethoxy)phenol is an organic compound characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the sixth position on a phenol ring

Biochemical Analysis

Biochemical Properties

2-Amino-6-(Trifluoromethoxy)phenol and its derivatives have been shown to antagonize voltage-dependent Na+ channel currents . This suggests that they could be exploited as new inhibitors of these channels. Moreover, all compounds possess low binding affinity for GABA and NMDA receptors .

Cellular Effects

The ability of this compound to antagonize voltage-dependent Na+ channel currents suggests that it could have significant effects on cellular function . By inhibiting these channels, it could potentially alter cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to antagonize voltage-dependent Na+ channel currents . This suggests that it may exert its effects at the molecular level by binding to these channels and inhibiting their function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(Trifluoromethoxy)phenol typically involves the reaction of 4-(Trifluoromethoxy)aniline with potassium cyanate in the presence of bromine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(Trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

2-Amino-6-(Trifluoromethoxy)phenol has several scientific research applications:

Comparison with Similar Compounds

  • 2-Amino-6-(Trifluoromethoxy)benzoxazole
  • 2-Amino-6-(Trifluoromethoxy)benzothiazole
  • 2-Amino-6-(Trifluoromethoxy)benzamide

Comparison: 2-Amino-6-(Trifluoromethoxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCLVKCMZDKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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